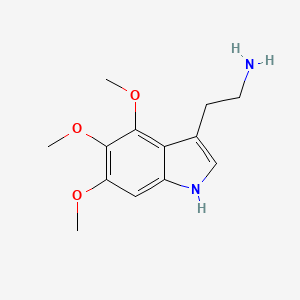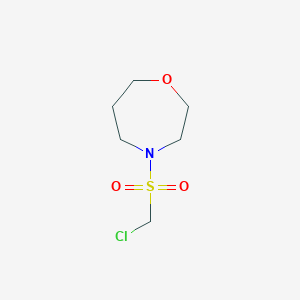
4-((Chloromethyl)sulfonyl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Chloromethyl)sulfonyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a chloromethyl group and a sulfonyl group attached to the oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane typically involves the reaction of an oxazepane derivative with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((Chloromethyl)sulfonyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Similar structure but contains a sulfur atom in the ring.
4-((Chloromethyl)sulfonyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
4-((Chloromethyl)sulfonyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Propriétés
Formule moléculaire |
C6H12ClNO3S |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H12ClNO3S/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
Clé InChI |
NHSHDPGQYPRHNS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


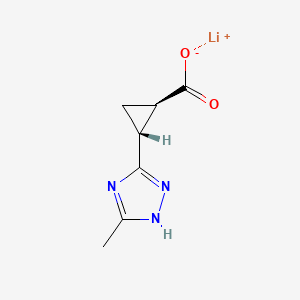
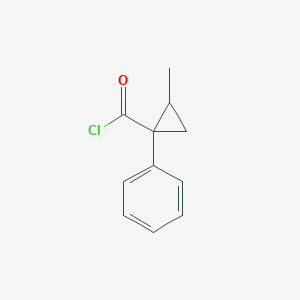
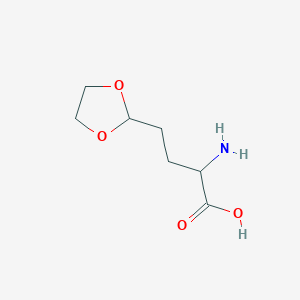

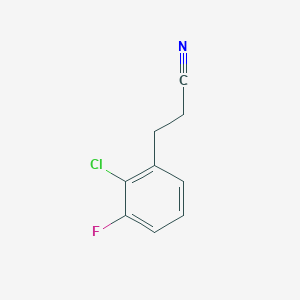
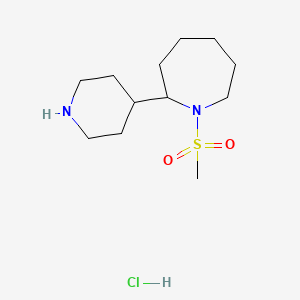

![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
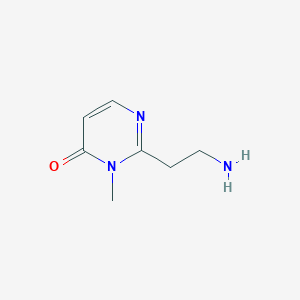


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)

